(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal
Description
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is a halogenated monosaccharide derivative characterized by a six-carbon aldehyde backbone with hydroxyl (-OH) groups at positions 2, 3, 5, and 6, and a chlorine atom at position 2. Its stereochemical configuration (2R,3R,4S,5R) distinguishes it from other hexanal analogs.
Properties
CAS No. |
61489-30-3 |
|---|---|
Molecular Formula |
C6H11ClO5 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-chloro-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
KWXIWFADURXYFY-DPYQTVNSSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)Cl)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing advanced chemical reactors and purification systems to achieve the desired quality and quantity. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. The chloro group and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biomolecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, emphasizing functional group variations, stereochemistry, and biological relevance:
Structural and Functional Analysis:
Chlorinated vs. Amino Derivatives: The 4-chloro substituent in the target compound likely increases electrophilicity at the anomeric carbon, favoring nucleophilic substitution reactions. In contrast, the 2-amino analog () may participate in Schiff base formation or act as a glycosyltransferase substrate due to its nucleophilic -NH₂ group. Biological Roles: Amino derivatives (e.g., (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride) are endogenous metabolites involved in metabolic pathways, whereas the chloro derivative’s bioactivity remains speculative but could mimic 2-deoxyglucose’s inhibitory effects .
Comparison with 2-Deoxyglucose (2-DG): Both compounds lack a hydroxyl group at position 2 (2-DG) or 4 (chloro derivative), disrupting canonical carbohydrate metabolism. 2-DG is a well-known glycolysis inhibitor, while the chloro analog’s halogen may enhance membrane permeability or target specificity .
Stereochemical Variations: The 2R,3R,4S,5R configuration of the target compound contrasts with aldehydo-D-glucose’s 2R,3S,4R,5R stereochemistry (). Such differences dictate enzyme recognition; for example, rhamnose () adopts a distinct 2R,3R,4S,5S configuration, enabling its incorporation into bacterial polysaccharides.
Hydrochloride Salts and Solubility: Amino derivatives often form hydrochloride salts (e.g., CAS 550-33-4 in ), improving solubility for biomedical applications. The chloro derivative’s lipophilic Cl group may reduce aqueous solubility but enhance tissue penetration .
Data Table: Key Physicochemical Properties
| Property | Target Compound | 2-Amino Derivative | 2-Deoxyglucose | Rhamnose |
|---|---|---|---|---|
| Molecular Weight | 214.61 g/mol | 195.17 g/mol | 164.16 g/mol | 164.16 g/mol |
| Solubility (Water) | Moderate (Cl reduces solubility) | High (HCl salt improves solubility) | High | High |
| Key Functional Group | -Cl at C4 | -NH₂ at C2 | -H at C2 | -CH₃ at C6 |
| Biological Role | Hypothetical metabolic inhibitor | Endogenous metabolite | Glycolysis inhibitor | Bacterial polysaccharide |
Biological Activity
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action through various studies and findings.
The chemical formula of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is CHClO with a molecular weight of 196.61 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The compound was tested against a panel of 60 cancer cell lines representing various types of cancers including leukemia and breast cancer.
Results Summary:
- Concentration Tested: 10 µM
- Average Tumor Growth Inhibition: 104.68%
- Growth Range: 92.48% to 126.61% across different cell lines
These results indicate that while the compound exhibits some activity against cancer cells, it may not be potent enough for therapeutic applications in its current form .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation: The presence of hydroxyl groups may interfere with cellular signaling pathways that promote cell division.
- Induction of Apoptosis: Some studies suggest that compounds with similar structures can trigger programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal. Variations in the substituents on the tetrahydroxyhexanal backbone can significantly influence its biological activity.
Table 1: Structure-Activity Relationship Data
| Compound Variant | Modification Type | EC50 (µM) | Activity Level |
|---|---|---|---|
| Original | None | N/A | Low |
| Variant A | Hydroxyl Substitution | 15.0 | Moderate |
| Variant B | Chlorine Substitution | 8.0 | High |
This table illustrates how modifications can enhance or diminish the biological activity of similar compounds .
Case Studies
Several case studies have investigated the pharmacological potential of related compounds:
- Study on Diabetes Treatment: Research indicated that derivatives similar to (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal show promise in managing blood glucose levels in diabetic models .
- Neuroprotective Effects: Some analogs demonstrated protective effects against neurodegeneration in animal models by reducing oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
